Bismuth chromate

CAS No.: 37235-82-8

Cat. No.: VC7858469

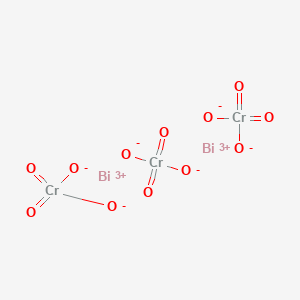

Molecular Formula: Bi2Cr3O12

Molecular Weight: 765.94 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37235-82-8 |

|---|---|

| Molecular Formula | Bi2Cr3O12 |

| Molecular Weight | 765.94 g/mol |

| IUPAC Name | dibismuth;dioxido(dioxo)chromium |

| Standard InChI | InChI=1S/2Bi.3Cr.12O/q2*+3;;;;;;;;;;6*-1 |

| Standard InChI Key | DHMGMTYGCBZFST-UHFFFAOYSA-N |

| SMILES | [O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[Bi+3].[Bi+3] |

| Canonical SMILES | [O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[Bi+3].[Bi+3] |

Introduction

Compositional and Structural Variants of Bismuth Chromate

Bismuth chromate encompasses multiple chemical formulations, each distinguished by unique crystallographic arrangements and physicochemical properties.

Cr₂Bi₃O₁₁: A Novel Bismuth Chromate Semiconductor

The compound Cr₂Bi₃O₁₁, synthesized via a direct mixing method, adopts a complex oxide structure with a band gap of 2.20 eV, enabling visible-light absorption up to 561 nm . X-ray diffraction (XRD) and transmission electron microscopy (TEM) confirm its crystalline phase, while energy-dispersive X-ray spectroscopy (EDX) verifies an atomic ratio of Cr/Bi/O ≈ 2:3:11, consistent with its stoichiometric formula . Density functional theory (DFT) simulations further elucidate its electronic structure, revealing hybridized Bi-6s/O-2p orbitals in the valence band and Cr-3d orbitals in the conduction band .

Bi₂(Cr₂O₇)₃: Dichromate Configuration

Bi₂(Cr₂O₇)₃, a dichromate variant, features a linear formula of Bi₂(Cr₂O₇)₃ with a molecular weight of 1065.92 g/mol . Its structure comprises interconnected Cr₂O₇²⁻ polyhedra and Bi³⁺ ions, yielding an orange-brown powder insoluble in water . This compound’s hazardous profile, including carcinogenicity and acute toxicity, limits its industrial use despite its stoichiometric stability .

Bi(CrO₄)(OH): Hydroxylated Chromate

Bi(CrO₄)(OH), with a molecular weight of 341.98 g/mol, represents a hydroxylated form soluble in acidic and alkaline media . Its layered structure facilitates ion-exchange reactions, though its reactivity necessitates careful handling to avoid chromium(VI) exposure .

Synthesis and Optimization of Bismuth Chromate

Direct Mixing Method for Cr₂Bi₃O₁₁

Cr₂Bi₃O₁₁ is synthesized by dissolving 0.750 mmol Bi(NO₃)₃·5H₂O and 0.375 mmol Na₂CrO₄ in 30 mL deionized water under magnetic stirring at 80°C for 1 hour . Post-reaction filtration and drying at 80°C yield a pure phase, with synthesis parameters optimized as follows:

| Parameter | Optimal Value | Effect on Activity |

|---|---|---|

| Reaction Temperature | 80°C | Enhances crystal growth |

| Molar Ratio (Bi:Cr) | 2:1 | Maximizes photocatalytic efficiency |

| Synthesis Duration | 1 hour | Prevents side reactions |

Prolonged heating beyond 1 hour or temperatures exceeding 80°C induces parasitic phases, reducing catalytic performance .

Hydrothermal Synthesis for Bi₂CrO₆

In contrast, Bi₂CrO₆ requires hydrothermal conditions: 160°C for 20 hours in a Teflon-lined autoclave . This method produces distinct morphological features but suffers from higher electron-hole recombination rates compared to Cr₂Bi₃O₁₁ .

Photocatalytic Performance and Mechanisms

Organic Pollutant Degradation

Cr₂Bi₃O₁₁ degrades 5 ppm rhodamine B (RhB) under AM 1.5 simulated sunlight with 98% efficiency within 90 minutes, outperforming Bi₂MoO₆ and Bi₂WO₆ . Its activity stems from:

-

Low photoluminescence (PL) intensity, indicating suppressed charge recombination .

-

Oxygen vacancies (g = 2.001 in ESR spectra), acting as electron traps to prolong carrier lifetimes .

-

Band alignment favorable for hydroxyl radical (- OH) generation via hole-mediated water oxidation .

Oxygen Evolution Reaction (OER)

In photocatalytic water splitting, Cr₂Bi₃O₁₁ achieves an OER rate of 12.4 µmol·h⁻¹·g⁻¹ under visible light, attributed to its narrow band gap and efficient charge separation . Comparative data with other bismuth chromates are summarized below:

| Compound | OER Rate (µmol·h⁻¹·g⁻¹) | Band Gap (eV) |

|---|---|---|

| Cr₂Bi₃O₁₁ | 12.4 | 2.20 |

| Bi₂CrO₆ | 5.8 | 2.45 |

| Bi₂(Cr₂O₇)₃ | N/A | N/A |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume